4-(4-chlorophenyl)-N-(4-ethylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide
Description
This compound belongs to the thiophene-2-carboxamide class, characterized by a central thiophene ring substituted with a 4-chlorophenyl group at position 4, a 1H-pyrrol-1-yl group at position 3, and an N-(4-ethylphenyl) carboxamide moiety. Its molecular formula is C₂₂H₁₈ClN₂OS (molecular weight: 410.91 g/mol).
Properties
IUPAC Name |
4-(4-chlorophenyl)-N-(4-ethylphenyl)-3-pyrrol-1-ylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2OS/c1-2-16-5-11-19(12-6-16)25-23(27)22-21(26-13-3-4-14-26)20(15-28-22)17-7-9-18(24)10-8-17/h3-15H,2H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDYIZBNKLNITGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=C(C(=CS2)C3=CC=C(C=C3)Cl)N4C=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorophenyl)-N-(4-ethylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Core: The thiophene ring is synthesized through a cyclization reaction involving a suitable dicarbonyl compound and elemental sulfur.
Substitution Reactions: The thiophene core is then subjected to electrophilic aromatic substitution reactions to introduce the chlorophenyl and ethylphenyl groups.
Pyrrole Introduction: The pyrrole moiety is introduced via a condensation reaction with an appropriate amine precursor.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction using a carboxylic acid derivative and an amine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4-chlorophenyl)-N-(4-ethylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiol derivatives.
Substitution: The aromatic rings can undergo further electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol derivatives.
Scientific Research Applications
Overview
4-(4-chlorophenyl)-N-(4-ethylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a complex organic compound notable for its potential applications in medicinal chemistry, materials science, and biological studies. This compound features a thiophene ring substituted with a chlorophenyl group, an ethylphenyl group, and a pyrrole moiety, contributing to its diverse biological and chemical properties.
Medicinal Chemistry
This compound is being investigated for its pharmacological potential, particularly as:
- Anti-inflammatory Agents : Studies suggest it may inhibit pathways related to inflammation.
- Anticancer Agents : Research indicates significant anticancer properties, with the ability to induce apoptosis in various cancer cell lines such as H460 (lung cancer) and HT29 (colon cancer). The mechanism involves inhibiting anti-apoptotic proteins, enhancing apoptotic action .
Materials Science
The unique electronic properties of this compound make it suitable for:
- Organic Semiconductors : Its structure allows for effective charge transport.
- Photovoltaic Devices : Potential use in solar cells due to its light absorption characteristics.
Biological Studies
This compound is utilized in various biological studies to explore:
- Interactions with Biological Macromolecules : Understanding how it affects cellular processes and signaling pathways.
- Mechanisms of Action : Investigating its binding to specific molecular targets, such as enzymes or receptors, which modulate cellular responses.
Case Studies and Research Findings
-
Anticancer Activity :
- A study demonstrated that this compound significantly inhibited cell proliferation in lung and colon cancer models. The compound's mechanism was linked to the modulation of apoptotic pathways .
-
Material Properties :
- Research indicated that the compound exhibits promising characteristics for use in organic electronic devices, with enhanced stability and conductivity compared to other thiophene derivatives .
-
Biological Mechanisms :
- Investigations into the compound's interactions at the molecular level revealed potential pathways through which it exerts its pharmacological effects, emphasizing the need for further studies to fully elucidate these mechanisms .
Mechanism of Action
The mechanism of action of 4-(4-chlorophenyl)-N-(4-ethylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s effects are mediated through binding to these targets, leading to modulation of signaling pathways and cellular responses. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Analogs
Compound 1 : 4-(4-Chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide
- Molecular Formula : C₂₃H₁₇ClN₂O₃S
- Molecular Weight : 436.92 g/mol
Compound 2 : 4-(4-Chlorophenyl)-N-(2-phenylethyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide
- Molecular Formula : C₂₃H₁₉ClN₂OS
- Molecular Weight : 406.93 g/mol
- Substituents : The phenethyl group increases hydrophobicity, which may improve membrane permeability but reduce aqueous solubility relative to the ethylphenyl group .
Compound 3 : 4-(4-Methylphenyl)-N-propyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide
- Molecular Formula : C₁₉H₂₀N₂OS
- Molecular Weight : 340.45 g/mol
- The shorter propyl chain may decrease steric hindrance .
Compound 4 : N-{[(4-Chlorophenyl)carbamoyl]amino}-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide
- Molecular Formula : C₁₆H₁₂ClN₄O₂S
- Molecular Weight : 375.81 g/mol
- Substituents: The additional carbamoyl amino group introduces hydrogen-bonding capability, which could enhance interactions with polar residues in enzymatic active sites .
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| Target Compound | C₂₂H₁₈ClN₂OS | 410.91 | 4-Chlorophenyl, N-(4-ethylphenyl), 1H-pyrrol-1-yl |
| 4-(4-Chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide | C₂₃H₁₇ClN₂O₃S | 436.92 | N-(2,3-dihydro-1,4-benzodioxin-6-yl) |
| 4-(4-Chlorophenyl)-N-(2-phenylethyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide | C₂₃H₁₉ClN₂OS | 406.93 | N-(2-phenylethyl) |
| 4-(4-Methylphenyl)-N-propyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide | C₁₉H₂₀N₂OS | 340.45 | 4-Methylphenyl, N-propyl |
| N-{[(4-Chlorophenyl)carbamoyl]amino}-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide | C₁₆H₁₂ClN₄O₂S | 375.81 | N-[(4-chlorophenyl)carbamoyl]amino |
Research Findings and Implications
Electron-Withdrawing vs. In contrast, the methylphenyl group in Compound 3 is electron-donating, which may reduce binding specificity .
Solubility and Bioavailability :
- Compound 1’s benzodioxin substituent improves solubility (logP ~2.1 estimated) compared to the target compound (logP ~3.5), suggesting better pharmacokinetics for aqueous environments .
Steric Effects :
- The phenethyl group in Compound 2 increases steric bulk, which might hinder binding to compact active sites but enhance selectivity for larger cavities .
Synthetic Accessibility :
- The target compound and its analogs can be synthesized via Suzuki-Miyaura coupling or esterification-hydrazine pathways, as demonstrated in related thiophene derivatives (e.g., , Scheme 9–10) .
Biological Activity
4-(4-chlorophenyl)-N-(4-ethylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a synthetic compound belonging to the thiophene derivative class. This compound has garnered attention due to its potential pharmacological applications, particularly in medicinal chemistry, materials science, and biological studies. The following sections will explore its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C23H19ClN2OS, with a molecular weight of 406.9 g/mol. Its structure features a thiophene ring substituted with chlorophenyl and ethylphenyl groups, along with a pyrrole moiety, which contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H19ClN2OS |
| Molecular Weight | 406.9 g/mol |
| CAS Number | 1359221-25-2 |
Anticancer Potential
Research indicates that this compound exhibits significant anticancer properties. Studies have shown that it can induce apoptosis in various cancer cell lines, including H460 (lung cancer), A549 (lung adenocarcinoma), HT29 (colon cancer), and SMMC-7721 (hepatocellular carcinoma) . The compound's mechanism involves the inhibition of anti-apoptotic proteins, leading to enhanced apoptotic action .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It appears to modulate inflammatory pathways by interacting with specific enzymes and receptors involved in inflammation. This activity suggests potential applications in treating inflammatory diseases .
The biological activity of this compound is primarily mediated through its interaction with various molecular targets, including enzymes and receptors. The binding affinity to these targets influences signaling pathways that regulate cellular responses such as proliferation, apoptosis, and inflammation.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the thiophene ring and substituents can significantly affect its potency and selectivity against various biological targets.
Key Findings
- Chlorophenyl Group : The presence of the chlorophenyl group enhances the compound's lipophilicity and may improve its ability to penetrate cell membranes.
- Pyrrole Moiety : The pyrrole component is essential for the compound's anticancer activity, as it participates in interactions with biological macromolecules.
- Ethylphenyl Substitution : Variations in the ethylphenyl group can lead to changes in pharmacokinetic properties, affecting bioavailability and efficacy.
Case Studies
Several studies have highlighted the potential applications of this compound:
- A study demonstrated that derivatives of thiophene compounds showed enhanced antibacterial activity compared to traditional antibiotics like ampicillin .
- Another investigation focused on the anti-inflammatory effects of similar thiophene derivatives, noting their ability to inhibit pro-inflammatory cytokines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
